molecular formula C17H16N2O2 B11492446 2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide

Cat. No.: B11492446
M. Wt: 280.32 g/mol
InChI Key: OPIQYGPNSJZMAP-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a phenylethyl group at the nitrogen atom, and a carboxamide group at the 7-position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through nucleophilic substitution reactions involving phenylethyl halides and the nitrogen atom of the benzoxazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzoxazole derivative with carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-phenylethyl)-butyramide
  • 3-methyl-N-(2-phenylethyl)-butyramide
  • N-(2-phenylethyl)-isobutyramide

Uniqueness

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide is unique due to its specific structural features, including the benzoxazole ring and the carboxamide group at the 7-position. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-12-19-15-9-5-8-14(16(15)21-12)17(20)18-11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

OPIQYGPNSJZMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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